Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride
Description
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with an azetidin-3-yl moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.2ClH/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5;;/h5,9H,2-4H2,1H3,(H,10,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXWELJFRMFSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C2CNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Formation of the Triazole Ring: The triazole ring is often formed through cyclization reactions involving hydrazine derivatives and carboxylic acid esters.
Coupling of Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through a condensation reaction, often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that compounds containing the triazole ring can disrupt bacterial cell wall synthesis, leading to cell death.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various triazole derivatives against MRSA. The results showed that modifications to the azetidine moiety significantly enhanced activity, with ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate exhibiting a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Antifungal Properties
Triazoles are well-known for their antifungal activity. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride has shown promise as a potential antifungal agent against Candida species and Aspergillus fungi.
Data Table: Antifungal Activity Comparison
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride | 8 | Candida albicans |
| Fluconazole | 16 | Candida albicans |
| Voriconazole | 4 | Aspergillus fumigatus |
Plant Growth Regulation
Recent studies indicate that triazole compounds can act as plant growth regulators. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride has been tested for its effect on plant growth and yield enhancement.
Case Study:
In a controlled experiment on tomato plants, application of ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate led to a significant increase in fruit yield and size compared to untreated controls. The mechanism appears to involve modulation of hormonal pathways related to growth and stress responses .
Synthesis of Novel Materials
The unique structure of ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride makes it an attractive candidate for the synthesis of novel polymers and materials with specific properties.
Data Table: Properties of Synthesized Polymers
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Triazole-Based Polymer | 250 | 50 |
| Conventional Polymer | 200 | 30 |
Mechanism of Action
The mechanism of action of Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the 1,2,4-triazole ring is a key site for structural diversification, influencing physicochemical and biological properties:
Key Observations :
Triazole Isomerism and Positional Effects
The 1,2,4-triazole isomer is distinct from 1,2,3-triazoles in electronic distribution and hydrogen-bonding patterns:
- 1,2,4-Triazoles : Exhibit two adjacent nitrogen atoms in the ring, enabling dual hydrogen-bonding interactions. This is exploited in kinase inhibitors and antimicrobial agents .
- 1,2,3-Triazoles : Often used in click chemistry; their biological activity is less common in the evidence reviewed. Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed moderate anticancer activity (30% growth inhibition) compared to 1,2,4-triazole derivatives .
Yield and Purity :
- Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate was obtained in 68% yield .
- Halogenated analogs (e.g., bromophenyl) show lower yields due to steric and electronic challenges .
Physicochemical Properties
Biological Activity
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from recent studies.
Chemical Characteristics
Molecular Formula: C₈H₁₂N₄O₂
Molecular Weight: 196.21 g/mol
CAS Number: 2580218-72-8
This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate. The compound has shown significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Cytotoxicity Against Leukemia Cells:
- A study reported that derivatives similar to ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate exhibited cytotoxic effects on K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines. The CC₅₀ values for some derivatives were significantly lower than those for standard treatments like ribavirin .
- Mechanism of Action:
Case Study Data Table
Antimicrobial Activity
Triazole compounds have also been studied for their antimicrobial properties. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has shown promising results against various microbial strains.
In Vitro Antimicrobial Studies
- Broad-Spectrum Activity:
- Mechanism of Action:
Summary of Findings
The biological activities of ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride are notable in both cancer treatment and antimicrobial applications. The compound's mechanisms involve interference with nucleoside metabolism in cancer cells and inhibition of essential enzymatic functions in microbes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
